molecular formula C14H18N2O3S B5701298 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5701298
M. Wt: 294.37 g/mol
InChI Key: HWFVLTHKTGJJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid, also known as Mecobalamin, is a chemical compound that belongs to the family of cobalamins. Cobalamins are essential for the proper functioning of the human body, and Mecobalamin is one of the most important forms of cobalamins. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid exerts its effects through several mechanisms, including the regulation of gene expression, the modulation of neurotransmitter release, and the protection of neuronal cells from oxidative stress. It is also involved in the synthesis of myelin, a crucial component of the nervous system that is responsible for the proper functioning of nerve cells.
Biochemical and Physiological Effects:
4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has several biochemical and physiological effects on the human body, including the regulation of homocysteine levels, the promotion of nerve regeneration, and the enhancement of cognitive function. It also plays a vital role in the metabolism of amino acids, nucleic acids, and fatty acids, making it an essential nutrient for the human body.

Advantages and Limitations for Lab Experiments

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive, making it an attractive choice for researchers. However, it has some limitations, including its sensitivity to light and heat, which can affect its stability and potency.

Future Directions

There are several future directions for the research on 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid, including the development of new therapeutic agents based on its unique properties, the investigation of its potential applications in other fields of science, such as agriculture and environmental science, and the exploration of its role in the prevention and treatment of various diseases. Further research is needed to fully understand the mechanisms of action of 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in different fields of science.
Conclusion:
In conclusion, 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid is a unique and essential chemical compound that has several potential applications in various fields of science. Its neuroprotective, antioxidant, and anti-inflammatory properties make it a promising therapeutic agent for several neurological disorders, and its role in the metabolism of amino acids and nucleic acids makes it an essential nutrient for the human body. Further research is needed to fully understand the mechanisms of action of 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in different fields of science.

Synthesis Methods

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized by several methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the reaction between 4-methyl-3-nitrobenzoic acid and methylamine, followed by reduction with sodium borohydride. The microbial fermentation method involves the use of microorganisms such as Pseudomonas denitrificans, which can produce 4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid through a series of enzymatic reactions.

Scientific Research Applications

4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology. It has been shown to have neuroprotective, antioxidant, and anti-inflammatory properties, making it a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-methyl-3-(3-methylbutanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8(2)6-12(17)16-14(20)15-11-7-10(13(18)19)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFVLTHKTGJJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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